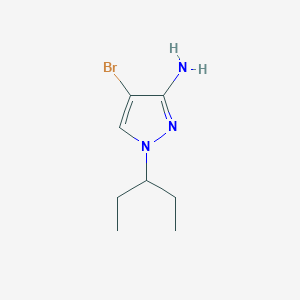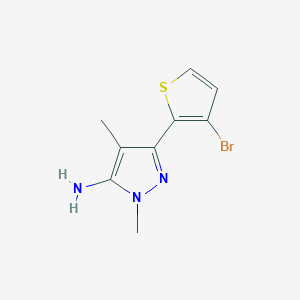![molecular formula C11H13BrClNO B13073354 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine is a chemical compound with the molecular formula C11H13BrClNO It is a morpholine derivative, characterized by the presence of a bromine atom and a chloromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine typically involves the reaction of 2-bromo-4-(chloromethyl)aniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 25°C to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -10°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted morpholine derivatives, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of diverse chemical structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The bromine and chloromethyl groups play a crucial role in its reactivity, allowing it to bind to various biological molecules. This binding can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(Chloromethyl)phenyl]morpholine: Similar in structure but lacks the bromine atom.
(2-Bromo-4-chlorophenyl)(phenyl)methanol: Contains a phenyl ring with bromine and chloromethyl groups but differs in the functional group attached to the phenyl ring.
Uniqueness
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine is unique due to the presence of both bromine and chloromethyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H13BrClNO |
|---|---|
Peso molecular |
290.58 g/mol |
Nombre IUPAC |
4-[2-bromo-4-(chloromethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H13BrClNO/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Clave InChI |
VHOLNFMNBMZZSP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13073272.png)


![Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine](/img/structure/B13073289.png)
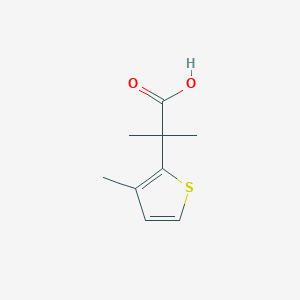
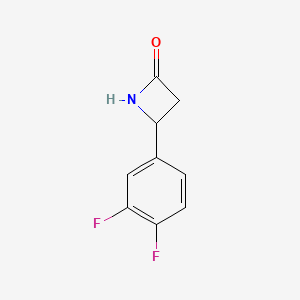
![2-(Dimethoxymethyl)spiro[4.4]nonan-1-one](/img/structure/B13073302.png)
![5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene](/img/structure/B13073307.png)
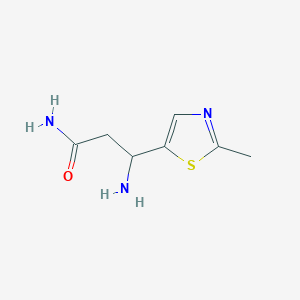
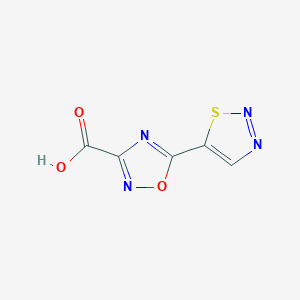
![12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)
![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
